molecular formula C13H10ClNO B1619289 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol CAS No. 782-77-4

2-{(E)-[(4-chlorophenyl)imino]methyl}phenol

Cat. No. B1619289
CAS RN: 782-77-4
M. Wt: 231.68 g/mol
InChI Key: OZLVEHYXNFJUFS-UHFFFAOYSA-N
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Description

2-(E)-[(4-chlorophenyl)imino]methyl)phenol, also known as 2-CIPM, is an organochlorine compound that has been found to have various applications in scientific research. It is a colorless, volatile solid that is soluble in organic solvents and has a molecular weight of 269.9 g/mol. 2-CIPM has been used in a variety of research fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Summary of the Application

The compound “2-{(E)-[(4-chlorophenyl)imino]methyl}phenol” and its Cu(II) complex have been studied for their antimicrobial properties . They were tested against human pathogenic bacteria as well as fungi .

Methods of Application or Experimental Procedures

The Schiff base ligand was prepared by the condensation of 4-chloroaniline and salicylaldehyde in their ethanolic solutions. The corresponding Cu(II) complex of the prepared Schiff base was obtained by refluxing the ethanolic solution of the Schiff base .

Results or Outcomes

The zones of inhibition were recorded for both the Schiff base and its Cu(II) complex. The complex displayed higher antibacterial activity than the free ligand, probably due to the greater lipophilic nature of the complex .

2. Antioxidant Activities

Summary of the Application

The Schiff base ligand: “2-{(E)-[(4-chlorophenyl)imino]methyl}phenol” and its M(II) complexes (M= Cu, Ni, Zn, and Co) have been synthesized, and their antioxidant properties were studied .

Methods of Application or Experimental Procedures

The antioxidant properties were studied using various methods including FRAP method, DPPH method, FIC (Ferrous ion chelation) method, phosphomolybdenum method and by hydroxyl free radical (•OH) scavenging activity .

properties

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLVEHYXNFJUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264347, DTXSID501309018
Record name 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylidene-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(4-chlorophenyl)imino]methyl}phenol

CAS RN

782-77-4, 82306-73-8
Record name Salicylidene-4-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC201837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylidene-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(4-CHLOROPHENYLIMINO)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
N Mohammad, SA Quazi, DT Mahajan, VH Masand… - ijpsr.info
Ultrasonic velocity examined from Nomoto’s relation, Van Dael ideal mixing relation, impedance relation, Rao’s specific velocity relation and Junjie’s theory has been compared in the …
Number of citations: 2 www.ijpsr.info
AK Mapari - 2014 - wjpr.s3.ap-south-1.amazonaws.com
Binary and ternary complexes of the type MY and MXY [M= Co (II), Ni (II), Cu (II) and Zn (II); X= 2-{(E)-[(4-chlorophenyl) imino] methyl} phenol and Y= 1-{(1E)-N-[4-(propan-2-yl) phenyl] …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
AK Mapari - 2015 - wjpr.s3.ap-south-1.amazonaws.com
Binary and ternary complexes of the type MY and MXY [M= Co (II), Ni (II), Cu (II) and Zn (II); X= 2-{(E)-[(4-chlorophenyl) imino] methyl} phenol and Y= 1-[(1E)-N-(2-bromo-6-methylphenyl…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
M Ikram, S Rehman, RJ Baker, HU Rehman, A Khan… - Thermochimica acta, 2013 - Elsevier
Transition metal [Co, Ni, Cu and Zn(II) acetates] complexes of salicylaldehyde derived Schiff bases, 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol (CIMP) and 2-{(E)-[(4-bromophenyl)…
M Ikram, S Rehman, F Subhan, MN Akhtar… - Open …, 2017 - degruyter.com
The novel Schiff base ligand 2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one (H-HHAQ) derived from 2-aminobenzhydrazide was …
BR Thorat, S Sawant, M Mandewale, RS Yamgar… - researchgate.net
Salicylaldehyde (1) and 5-bromosalicyladehyde (2) was condensed with series of haloanilines (3a-e) forming Schiff bases (anils, 4a-e, 5a-e) which are characterised by FT-IR and NMR …
Number of citations: 3 www.researchgate.net
WA Abdulrahman, IA Othman, EJ Waheed - researchgate.net
A new set of metal complexes by the general formula [M (C) 2 (H2O) 2] Cl2 has been prepared through the interaction of the new Ligand [N1, N4-bis (4-chlorophenyl) succinamide](C) …
Number of citations: 0 www.researchgate.net
P Jogi - MULTIDISCIPLINARY, 2021 - researchgate.net
Schiff bases and their complexes are versatile compounds prepared from the condensation of primary amines with carbonyl groups. Schiff bases are very important compounds in …
Number of citations: 2 www.researchgate.net
AK Mapari - Int. J. Appl. Chem, 2017
Number of citations: 2
M Ibrahim, A Khan, M Ikram, S Rehman, M Shah… - Asian Journal of Chemical …, 2017
Number of citations: 19

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